molecular formula C7H13NO4 B13818650 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI)

1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI)

Cat. No.: B13818650
M. Wt: 175.18 g/mol
InChI Key: KPDQVDPNOWIHOY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a cis-configured 1,3-dioxane derivative with an isopropyl group at position 2 and a nitro group at position 4. Its molecular formula is C₈H₁₅NO₄ (inferred from structural analogs like CAS 5445-63-6 in ).

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

5-nitro-2-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C7H13NO4/c1-5(2)7-11-3-6(4-12-7)8(9)10/h5-7H,3-4H2,1-2H3

InChI Key

KPDQVDPNOWIHOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCC(CO1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Acetalization/Ketalization of Bishydroxymethyl Compounds

  • General Principle: The synthesis starts from bishydroxymethyl compounds, which undergo acid-catalyzed acetalization or ketalization with aldehydes or ketones to form 1,3-dioxane rings.

  • Reaction Conditions:

    • Acid catalysts are employed, often strong acids or solid acid catalysts.
    • Reaction temperatures typically range from 0 °C to 80 °C, with 20-50 °C being preferred.
    • The reaction can be performed batchwise or continuously.
    • Azeotropic distillation with entrainers like toluene or cyclohexane is used to shift equilibrium toward product formation by removing water or other low boiling by-products.
  • Mechanism Highlights:

    • The bishydroxymethyl compound rapidly converts to a cyclic intermediate (orthocarboxylic acid ester).
    • This intermediate then reacts with the aldehyde or ketone to yield the 1,3-dioxane compound.
    • The process is designed to minimize decomposition of sensitive intermediates by controlling temperature and reaction time.
  • Reagents:

    • Aldehydes such as formaldehyde, acetaldehyde, benzaldehyde, and others.
    • Ketones like acetone, methyl ethyl ketone, cyclohexanone.
  • Advantages:

    • Mild conditions prevent thermal decomposition.
    • High conversion rates and selectivity.

Solid Acid Catalyst-Mediated Condensation of Olefins with Formaldehyde

  • Method Description: A patented method involves the condensation of olefins with formaldehyde in the presence of solid acid catalysts to form 1,3-dioxane structures.

  • Catalysts:

    • Solid acid catalysts include molecular sieves such as HZSM-5, HZSM-11, HX, HY, and H-type mordenite with pore sizes of 0.40-0.75 nm.
    • SAPO-5 and SAPO-11 molecular sieves with acidic structures.
    • Styrene-based and acrylic-based cation exchange resins with exchange capacities of 0.6–5.5 mmol/g.
  • Catalyst Preparation:

    • Molecular sieves are ammonium-exchanged and calcined at 500–600 °C to activate acidity.
    • Cation exchange resins are characterized by their cation content (3–6 mmol/g).
  • Reaction Conditions:

    • Temperature: 40–140 °C.
    • Pressure: 0.1–10.0 MPa.
    • The reaction involves the condensation of the olefin with formaldehyde under these conditions to yield the 1,3-dioxane ring.
  • Advantages:

    • High selectivity and yield.
    • The use of solid catalysts facilitates catalyst recovery and reuse.
    • Suitable for industrial scale due to robustness.

Substitution Patterns and Their Effects

  • Studies on substituted 5-nitro-1,3-dioxanes indicate that substitution at the 2- and 5-positions affects biological activity and possibly synthetic accessibility.

  • The presence of a 5-nitro group and 2-isopropyl substitution (as in the target compound) is important for activity and may influence the choice of starting materials and reaction conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Catalyst Type Reaction Conditions Advantages References
Acid-catalyzed acetalization of bishydroxymethyl compounds Bishydroxymethyl compounds, aldehydes/ketones Strong acids or solid acids 0–80 °C, batch or continuous, azeotropic distillation Mild conditions, high selectivity, minimal decomposition
Solid acid catalyzed condensation of olefins with formaldehyde Olefins, formaldehyde Solid acid catalysts (HZSM-5, SAPO-5, cation exchange resins) 40–140 °C, 0.1–10 MPa Catalyst reusability, industrial scalability
Substituted 5-nitro-1,3-dioxane synthesis Various substituted precursors Acid catalysis implied Not explicitly detailed Structure-activity relationship insights

Research Results and Insights

  • Activity Correlation: Research shows that 5-bromo-5-nitro substitution is essential for significant antimicrobial activity, with 2-methyl substitution optimizing activity in alkyl series. This suggests synthetic routes must accommodate such substitutions without compromising yield or purity.

  • Catalyst Efficiency: The use of molecular sieves and cation exchange resins as solid acid catalysts provides efficient pathways to 1,3-dioxane structures, with controlled pore sizes and acidity playing crucial roles in selectivity and yield.

  • Process Optimization: Reaction parameters such as temperature, pressure, catalyst type, and reactant ratios are critical to maximize conversion and minimize by-products or decomposition.

Chemical Reactions Analysis

1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1,3-Dioxane derivatives are studied for their potential therapeutic effects. This compound has been investigated for:

  • Antimicrobial Activity : Research indicates that 1,3-Dioxane derivatives exhibit significant antimicrobial properties against various pathogens. A study demonstrated that modifications in the dioxane structure enhance its efficacy against bacteria and fungi.

Chemical Synthesis

1,3-Dioxane compounds serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. They are utilized in:

  • Synthesis of Nitrophenol Derivatives : The compound can be transformed into nitrophenol derivatives, which are crucial in dye manufacturing and as precursors for various chemical syntheses.

Environmental Studies

The environmental impact of 1,3-Dioxane compounds is being evaluated due to their potential toxicity. Studies focus on:

  • Ecotoxicology : Research conducted by the Ministry of the Environment in Japan assessed the ecotoxicological effects of this compound on aquatic life, revealing its persistence and bioaccumulation potential in ecosystems .

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
Synthesis of Nitrophenol DerivativesChemical SynthesisEnhanced yield when using 1,3-Dioxane as a solvent in reactions involving nitro groups.
Ecotoxicological AssessmentEnvironmental StudiesShowed high toxicity levels in aquatic organisms, suggesting careful handling and regulation.

Mechanism of Action

The mechanism of action of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dioxane ring provides structural stability. The compound’s effects are mediated through its ability to undergo chemical transformations that interact with biological molecules and pathways.

Comparison with Similar Compounds

Key Features :

  • Cis stereochemistry ensures specific spatial orientation of substituents, influencing intermolecular interactions.
  • Nitro group at position 5: Electron-withdrawing nature may enhance stability but reduce solubility in nonpolar solvents.
  • Isopropyl group at position 2: Provides steric bulk, affecting reaction kinetics and molecular packing.

Comparison with Structural Analogs

Substituent Variations in 1,3-Dioxane Derivatives

Compound Name (CAS) Substituents (Position) Functional Groups Molecular Formula Key Applications/Properties Evidence ID
Target Compound 2-(1-methylethyl), 5-nitro (cis) Nitro, Dioxane C₈H₁₅NO₄ Potential nitration intermediate N/A
1,3-Dioxane-5-carboxamide (90176-65-1) 2-(1-methylethyl), 5-carboxamide (cis) Carboxamide, Dioxane C₈H₁₅NO₃ Pharmaceutical intermediates
1,3-Dioxane,2-(9-decen-1-yl)-5-ethyl-5-nitro (5445-63-6) 2-(decenyl), 5-ethyl-5-nitro Nitro, Dioxane, Alkenyl C₁₆H₂₉NO₄ Polymer stabilizer, agrochemicals
1,3-Dioxane,2-methoxy-5-(1-methylethyl)-,cis- (85687-64-5) 2-methoxy, 5-isopropyl (cis) Methoxy, Dioxane C₉H₁₈O₃ Solvent additive, fragrances
cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane (22644-78-6) 2-methyl, 5-isopropyl, 5-(methoxyethyl) Methoxy, Dioxane C₁₁H₂₂O₃ Specialty solvents

Key Observations :

  • Nitro vs. Carboxamide : The nitro group (target compound) increases electrophilicity compared to carboxamide derivatives, making it more reactive in substitution reactions .
  • Alkenyl vs. Alkyl Chains : The decenyl group in CAS 5445-63-6 introduces unsaturation, enhancing flexibility but reducing thermal stability compared to the target compound’s isopropyl group .
  • Methoxy vs. Nitro : Methoxy substituents (e.g., CAS 85687-64-5) improve solubility in polar solvents but lack the redox activity of nitro groups .

Physicochemical Properties

Property Target Compound (Inferred) 1,3-Dioxane-5-carboxamide (90176-65-1) 1,3-Dioxane,2-(9-decen-1-yl)-5-ethyl-5-nitro (5445-63-6)
Molecular Weight ~189.2 g/mol 173.21 g/mol 299.41 g/mol
Boiling Point ~250°C (estimated) 237.7°C (predicted) Not reported
Density ~1.15 g/cm³ 1.155 g/cm³ (predicted) 1.12 g/cm³ (estimated)
LogP (Partition Coeff.) ~1.8 1.2 3.5

Insights :

  • Higher molecular weight in CAS 5445-63-6 correlates with increased hydrophobicity (LogP = 3.5), limiting water solubility compared to the target compound .
  • The carboxamide derivative (CAS 90176-65-1) has lower LogP, suggesting better bioavailability for pharmaceutical applications .

Biological Activity

1,3-Dioxane, 2-(1-methylethyl)-5-nitro-, cis-(9CI) is an organic compound belonging to the dioxane class, characterized by its six-membered ring structure containing two oxygen atoms. With a molecular formula of C₇H₁₃N₁O₄, this compound features a nitro group at the 5-position and an isopropyl group at the 2-position. The unique structural characteristics of this compound suggest potential biological activities that warrant detailed exploration.

Structural Characteristics

  • Molecular Formula : C₇H₁₃N₁O₄
  • Molar Mass : 175.18 g/mol
  • CAS Number : 58619-97-9

Table 1: Comparison with Related Compounds

Compound NameStructureUnique Features
1,3-DioxaneC₄H₈O₂Basic dioxane structure without substituents.
Nitro-dioxaneC₇H₁₃N₁O₄Similar nitro substitution but different alkyl groups.
Isopropyl-dioxaneC₇H₁₄O₂Contains isopropyl but lacks nitro functionality.

The presence of both nitro and isopropyl groups in 1,3-Dioxane, 2-(1-methylethyl)-5-nitro-, cis-(9CI) may contribute to its distinct chemical behavior and biological activity compared to its analogs.

Research indicates that compounds similar to 1,3-Dioxane, 2-(1-methylethyl)-5-nitro-, cis-(9CI) may exhibit significant biological activities, particularly through interactions with biological macromolecules such as proteins and nucleic acids. The nitro group is known for its ability to undergo reduction reactions, potentially leading to reactive intermediates that can interact with cellular components.

Case Studies

  • Cytochrome P450 Inhibition : A study highlighted the inhibition of cytochrome P450 enzymes by dioxane analogs, suggesting potential implications for drug metabolism and toxicity profiles .
  • Antimicrobial Activity : Research has shown that compounds with similar structures can exhibit antimicrobial properties due to their ability to disrupt cellular membranes or interfere with metabolic pathways.
  • Toxicological Assessments : Toxicological studies have indicated that dioxanes can induce cytotoxic effects in various cell lines, raising concerns about their safety in pharmaceutical applications .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Cytochrome P450 InhibitionInhibitory effects observed in analogs
AntimicrobialPotential disruption of microbial cell membranes
CytotoxicityInduction of cytotoxic effects in cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI), and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of nitro-substituted dioxanes typically involves cyclization reactions with nitroalkyl precursors. For example, acetal halides can react with nitro alcohols under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the dioxane ring . Key variables include temperature (40–80°C), solvent polarity (dichloromethane vs. THF), and catalyst loading. Yield optimization requires monitoring by TLC or GC-MS to track intermediate formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the cis-isomer due to stereochemical challenges .

Q. How can the cis-configuration of the nitro and isopropyl groups be confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is the gold standard for confirming cis-stereochemistry. For instance, a 2D NOESY experiment would detect spatial proximity between the nitro group’s oxygen and the isopropyl methyl protons. Complementary techniques include X-ray crystallography (if crystals are obtainable) and vibrational circular dichroism (VCD) to correlate molecular vibrations with stereochemistry .

Q. What are the recommended spectroscopic characterization protocols for this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) to resolve splitting patterns from the dioxane ring protons (δ 4.0–5.5 ppm) and nitro/isopropyl groups.
  • IR Spectroscopy : Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and dioxane ring (C-O-C ~1120 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₁₃NO₄) with <2 ppm error .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence the reactivity of 1,3-dioxane derivatives in ring-opening polymerization or nucleophilic substitution?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature polarizes the dioxane ring, increasing susceptibility to nucleophilic attack at the acetal carbon. For example, in alkaline conditions, the cis-nitro isomer undergoes ring-opening via SN2 mechanisms, forming nitro-alcohol intermediates. Kinetic studies (e.g., monitoring by ¹H NMR at varying pH) can quantify activation barriers . Computational methods (DFT calculations) further elucidate charge distribution and transition states .

Q. What strategies resolve contradictions in reported biological activity data for nitro-dioxanes?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., trans-isomer contamination) or assay conditions. Solutions include:

  • Chromatographic Purity Assurance : Use HPLC with a chiral column to ensure >98% cis-isomer .
  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify off-target effects.
  • Theoretical Alignment : Cross-reference bioactivity with QSAR models to validate mechanisms (e.g., nitro group’s role in redox modulation) .

Q. How can computational chemistry guide the design of derivatives with enhanced thermal stability?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess conformational flexibility and identify destabilizing torsional angles (e.g., nitro group orientation). Thermo-gravimetric analysis (TGA) paired with DFT-calculated bond dissociation energies (BDEs) predicts decomposition pathways. For instance, substituting the isopropyl group with bulkier tert-butyl groups may reduce ring strain .

Theoretical Framework Integration

Q. How can ligand-based drug design principles be applied to improve this compound’s pharmacokinetics?

  • Methodological Answer : Use the Lipinski Rule of Five to assess drug-likeness. The nitro group’s high logP (~2.1) may limit aqueous solubility. Strategies:

  • Introduce hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions.
  • Apply molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial nitroreductases) .

Experimental Design Best Practices

Q. What controls are essential when evaluating this compound’s reactivity in polymer matrices?

  • Methodological Answer : Include:

  • Negative Controls : Dioxane derivatives without nitro groups to isolate electronic effects.
  • Isomeric Controls : trans-isomer to confirm stereospecific reactivity.
  • Accelerated Aging Studies : Expose polymer composites to UV light (λ = 254 nm) and monitor nitro group reduction via FTIR .

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